molecular formula C20H14N2O6S B2837504 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one CAS No. 683258-96-0

3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one

Cat. No.: B2837504
CAS No.: 683258-96-0
M. Wt: 410.4
InChI Key: IPUMDJLXUNARJC-UHFFFAOYSA-N
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Description

3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that combines several functional groups, including a thiazole ring, a chromenone core, and nitro and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield the thiazole ring.

  • Synthesis of the Chromenone Core: : The chromenone core can be synthesized by the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7-hydroxy-4-methylcoumarin. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 8-position.

  • Coupling Reaction: : The final step involves coupling the thiazole ring with the chromenone core. This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole derivative reacts with the nitrochromenone in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, which can be converted to hydroxyl groups using oxidizing agents like ceric ammonium nitrate (CAN).

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, the methoxy groups can be demethylated using boron tribromide (BBr3) to yield the corresponding phenols.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN), potassium permanganate (KMnO4)

    Reduction: Tin(II) chloride (SnCl2), catalytic hydrogenation (Pd/C, H2)

    Substitution: Boron tribromide (BBr3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Hydroxylated derivatives

    Reduction: Amino derivatives

    Substitution: Phenolic derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds containing thiazole and chromenone moieties have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the nitro group can enhance these biological activities by facilitating interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of thiazole and chromenone structures is known to interact with various enzymes and receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the chromenone core.

Mechanism of Action

The mechanism of action of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one likely involves multiple pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, which are involved in various cellular processes.

    Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2H-chromen-2-one: Lacks the nitro group, potentially altering its biological activity.

    3-(4-Phenylthiazol-2-yl)-8-nitro-2H-chromen-2-one: Lacks the methoxy groups, which may affect its solubility and reactivity.

    3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2H-chromen-2-one: Similar structure but without the nitro group, which can significantly change its chemical and biological properties.

Uniqueness

The presence of both the nitro and methoxy groups in 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one makes it unique. The nitro group can enhance biological activity through bioreduction, while the methoxy groups can influence solubility and reactivity, making this compound a valuable candidate for further research and development.

Biological Activity

3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chromenone core, and nitro and methoxy substituents, which contribute to its unique properties and biological effects.

Structure and Synthesis

The molecular structure of the compound can be described as follows:

  • IUPAC Name : 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one
  • Molecular Formula : C20H14N2O6S
  • Molecular Weight : 410.4 g/mol

The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The chromenone core is synthesized via Pechmann condensation and subsequent nitration to introduce the nitro group at the 8-position .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Molecular Targets : It may interact with various enzymes, such as kinases or proteases, influencing cellular processes.
  • Signaling Pathways : The compound could modulate pathways related to inflammation, cell proliferation, and apoptosis.
  • Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazole derivatives have shown promising antioxidant activity due to their ability to scavenge free radicals .

Acetylcholinesterase Inhibition

Compounds containing a coumarin heterocyclic core coupled with thiazole have demonstrated excellent acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for Alzheimer’s disease treatment, where AChE inhibitors are crucial for increasing acetylcholine levels in the brain. In vitro assays have shown strong inhibitory effects with IC50 values as low as 2.7 µM for structurally similar compounds .

Antitumor Activity

The presence of both thiazole and chromenone moieties in this compound suggests potential anticancer properties. Studies have shown that thiazole-containing compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

Case Studies and Research Findings

  • In Vitro Studies : A study focused on synthesizing a series of thiazole-coupled coumarins found that specific structural modifications enhanced AChE inhibition significantly . The compound under discussion may share similar activity profiles due to its structural components.
  • Antioxidant Properties : Another study highlighted the antioxidant capabilities of thiazole derivatives, which are linked to their ability to protect cells from oxidative stress . This suggests that this compound could also possess similar protective effects.
  • Cytotoxicity Testing : Research on related compounds indicated that modifications in the phenyl ring significantly affect cytotoxic activity against cancer cell lines such as HT29 and Jurkat cells . The structural features of this compound may enhance its efficacy in targeting these cells.

Summary Table of Biological Activities

Activity Type Description Reference
AntioxidantPotential to scavenge free radicals and protect against oxidative stress
Acetylcholinesterase InhibitionSignificant inhibition observed in related compounds (IC50 = 2.7 µM)
AntitumorCytotoxicity against various cancer cell lines; comparable to doxorubicin

Properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c1-26-16-7-6-11(9-17(16)27-2)14-10-29-19(21-14)13-8-12-4-3-5-15(22(24)25)18(12)28-20(13)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUMDJLXUNARJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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